

Pentachloronitrobenzene: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Pentachloronitrobenzene

Cat. No.: B1680406

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CAS Number: 82-68-8

Molecular Formula: C₆Cl₅NO₂

This technical guide provides an in-depth overview of **Pentachloronitrobenzene** (PCNB), a fungicide also known as Quintozene.^{[1][2]} The information presented is intended for researchers, scientists, and professionals in drug development, encompassing its chemical properties, synthesis, metabolic pathways, and analytical methodologies.

Molecular and Chemical Properties

Pentachloronitrobenzene is an off-white to yellow crystalline solid with a musty odor.^[1] It is formally derived from nitrobenzene and has a molecular weight of approximately 295.33 g/mol.^[2]

Molecular Structure

The structure of **Pentachloronitrobenzene** consists of a benzene ring substituted with five chlorine atoms and one nitro group.

SMILES:O=--INVALID-LINK--c1c(Cl)c(Cl)c(Cl)c(Cl)c1Cl

InChI:InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

Physicochemical Data

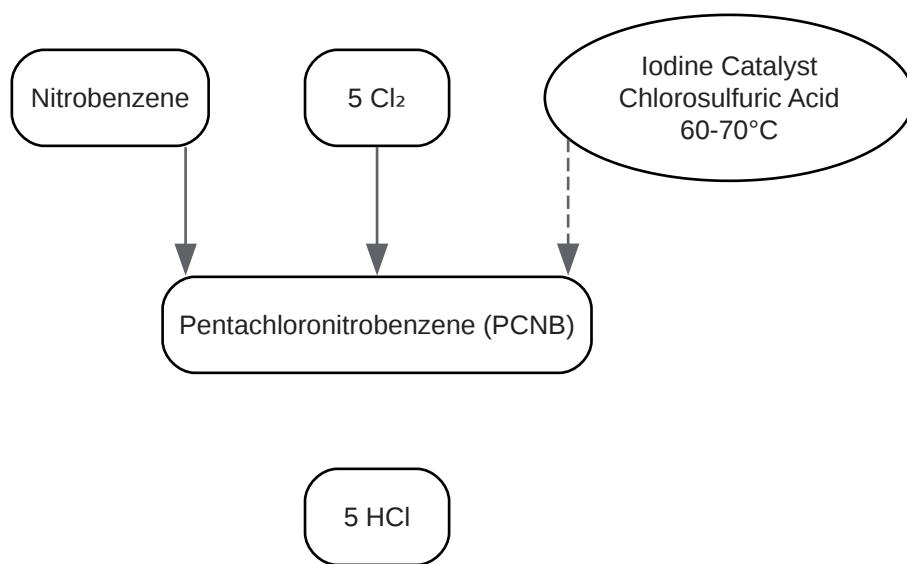
The following table summarizes key quantitative data for **Pentachloronitrobenzene**.

Property	Value	Reference
Molecular Weight	295.33 g/mol	[2]
Melting Point	144 °C (291 °F; 417 K)	[1]
Boiling Point	328 °C (622 °F; 601 K) (decomposes)	[1]
Solubility in Water	0.44 mg/L	[1]
Solubility	Slightly soluble in alcohols	[1]

Synthesis and Degradation

Synthesis Pathway

PCNB was first synthesized in 1868 and was introduced as a fungicide in the 1930s by Bayer AG.[1] The primary method of synthesis is the chlorination of nitrobenzene in chlorosulfuric acid with iodine as a catalyst at 60–70 °C.[1] An alternative method involves the nitration of chlorinated benzenes.[1] A significant impurity and byproduct of PCNB synthesis is hexachlorobenzene (HCB).[1]

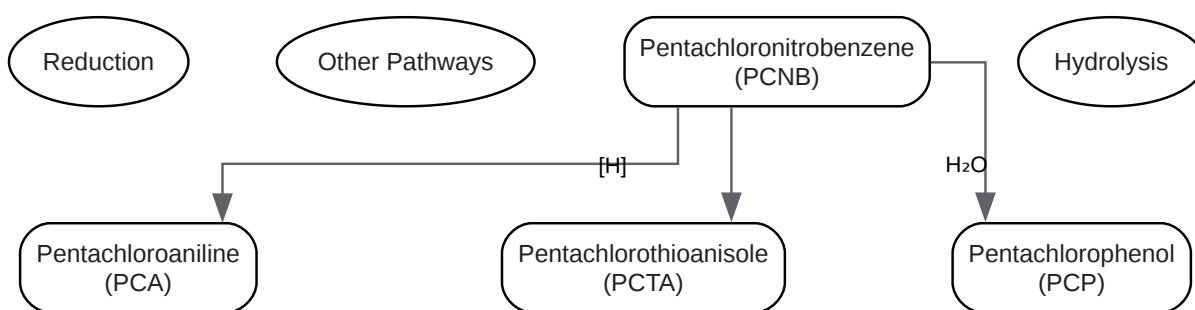


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*A simplified diagram of the synthesis of **Pentachloronitrobenzene**.*

Environmental Degradation

In the soil, **Pentachloronitrobenzene** is relatively labile, with a reported half-life of 1.8 days.[1] It undergoes degradation to form several metabolites, primarily through reduction to pentachloroaniline (PCA).[1] Other degradation products include pentachlorophenol (PCP) via hydrolysis and pentachlorothioanisole (PCTA).[1]



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*Environmental degradation pathways of **Pentachloronitrobenzene** in soil.*

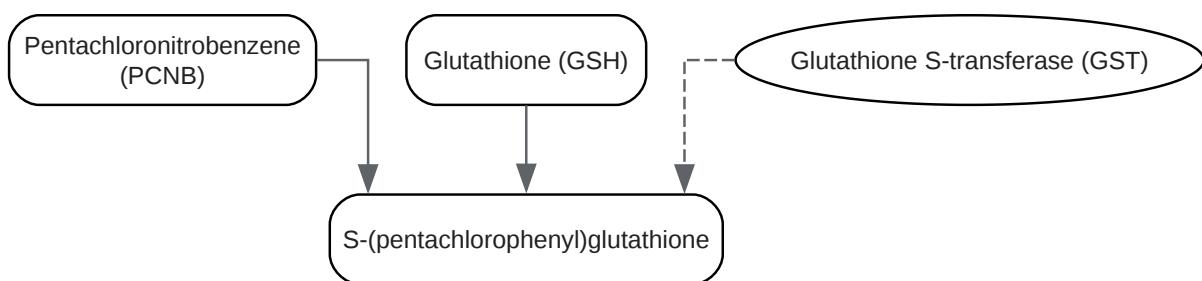
Biological Activity and Metabolism

Mechanism of Action

PCNB is a broad-spectrum contact fungicide.[3] Its mode of action is classified as a lipid and membrane synthesis inhibitor.[4] PCNB exhibits a multi-site activity, which is believed to contribute to the lack of documented resistance in fungal pathogens.[3] One proposed mechanism is the breakdown of PCNB into CO₂, which inhibits oxygen uptake by fungal spores, thereby preventing germination by blocking metabolic pathways.[3]

Metabolic Pathway: Glutathione Conjugation

In biological systems, PCNB undergoes metabolism that involves conjugation with glutathione (GSH).[5] This is a common detoxification pathway for xenobiotics. The initial step, catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiolate anion of GSH on the electrophilic carbon of PCNB, leading to the displacement of the nitro group.

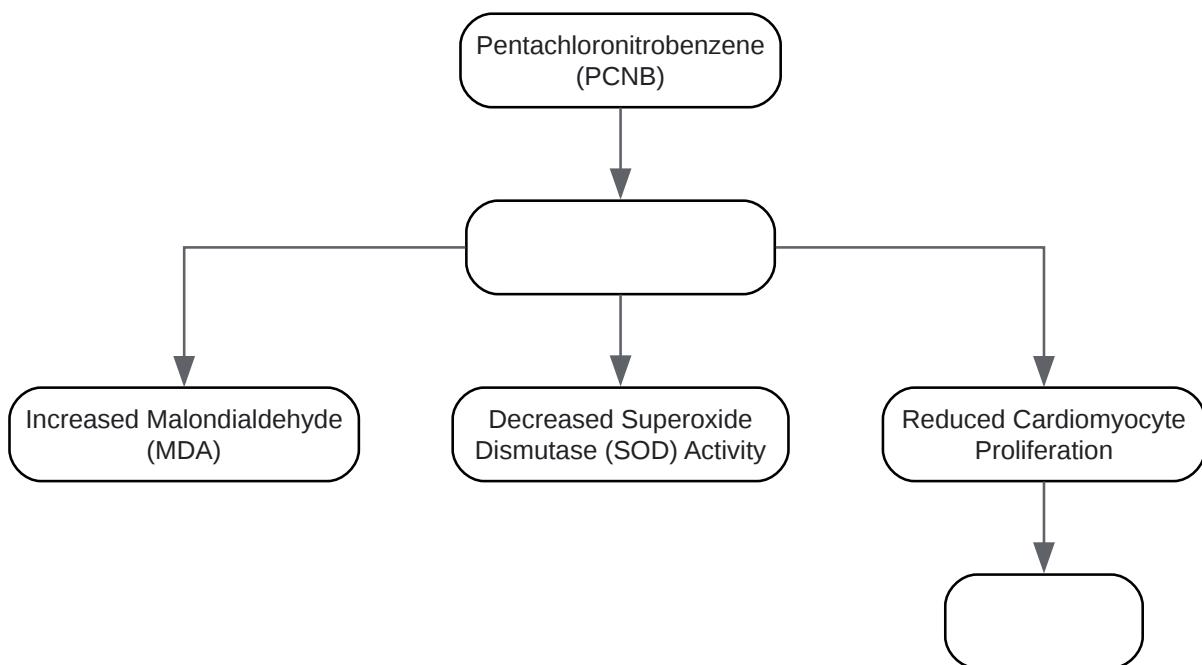


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*Initial step of **Pentachloronitrobenzene** metabolism via glutathione conjugation.*

Toxicity and Induced Signaling Pathways

PCNB is classified by the U.S. Environmental Protection Agency (EPA) as a Group C, possible human carcinogen.^[6] Studies have indicated that the liver and thyroid are target organs for PCNB toxicity.^[3] Recent research using a zebrafish model has demonstrated that PCNB can induce cardiotoxicity.^[7] This toxicity is mediated through the induction of oxidative stress.^[7] Exposure to PCNB was shown to increase levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while decreasing the activity of the antioxidant enzyme superoxide dismutase (SOD).^[8] This oxidative stress leads to a reduction in the proliferative capacity of embryonic cardiomyocytes.^[8]



[Click to download full resolution via product page](#)*Logical flow of PCNB-induced cardiotoxicity via oxidative stress.*

Experimental Protocols

Accurate quantification of PCNB and its metabolites is crucial for research and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed analytical techniques.

HPLC Method for PCNB and Metabolite Analysis

This protocol is adapted from a method developed for the analysis of PCNB, hexachlorobenzene (HCB), and their possible intermediates.[2][3]

- Sample Preparation:
 - Extraction from soil or minimal salt medium is performed using ethyl acetate for PCNB.[2]
 - For HCB, hexane is used as the extraction solvent.[2]
 - The method has shown good recoveries (98% for PCNB and 97% for HCB) without the need for sample cleanup.[2]
- HPLC System and Conditions:
 - Column: A column packed with 5-micron octadecylsilane (ODS) spherical particles is used at 30°C.[9]
 - Mobile Phase and Detection: The specific mobile phase and detection wavelengths are optimized depending on the target analytes. For a group of related compounds including p-chloronitrobenzene and its metabolites, a mobile phase of 0.005 M phosphate buffer (pH 3.6)-methanol (76:24, v/v) containing 1.2 mM sodium 1-octanesulfonate with UV detection at 240 nm has been used.[9]
 - Data Analysis: Quantification is achieved by comparing the peak areas of the samples to those of known concentration standards.

Gas Chromatography Method for PCNB Analysis

This protocol is based on established methods for the determination of PCNB in various formulations and environmental samples.[10][11]

- Sample Preparation:
 - For pesticide formulations, samples are extracted with chloroform.[10]
 - For environmental water samples, extraction is typically performed with methylene chloride at a pH between 5 and 9.[11]
 - For solid samples, various extraction methods can be employed.[11]
 - Prior to GC analysis, the extraction solvent is exchanged to hexane.[11]
- GC System and Conditions:
 - Column: A 5% SE-30 column is suitable for the analysis of PCNB in formulations.[10] For environmental samples, an HP-5 MS column (30 m × 0.25 mm × 0.25 µm) is a common choice.[4]
 - Temperatures:
 - Inlet Temperature: 280 °C[4]
 - Detector Temperature: 300 °C[4]
 - Carrier Gas: High-purity nitrogen with a column flow rate of 1.0 mL/min.[4]
 - Injection: Splitless injection with a sample volume of 1.0 µL.[4]
 - Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like PCNB.[11] Mass Spectrometry (MS) can be used for confirmation and identification, typically in electron ionization (EI) mode at 70 eV.[4]
 - Quantitation: Peak height or area ratios are used for quantitation, often with an internal standard such as o-terphenyl.[10]

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